molecular formula C19H23NO6 B1504872 tert-Butyl 6-carboxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate CAS No. 921760-85-2

tert-Butyl 6-carboxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate

Cat. No. B1504872
Key on ui cas rn: 921760-85-2
M. Wt: 361.4 g/mol
InChI Key: GRXCQOKLFGQSTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07935712B2

Procedure details

6-Carboxy-4-oxospiro(chroman-2,4′-piperidine) hydrochloride (15.0 g, 50.3 mmol) was dissolved in 1,4-dioxane (150 ml) and H2O (150 ml), NaHCO3 (10.6 g, 126 mmol) and DIBOC (13.2 g, 60.4 mmol) were added thereto in this order. After stirred at room temperature for 13 h, the reaction mixture was diluted with Et2O and 5N NaOH aq. (12.1 ml). The aqueous layer was washed with Et2O and acidified with 6N HCl aq. (PH=ca. 3), then extracted with CHCl3. The organic layer was washed with brine and dried over MgSO4. The desiccant was removed through filtration and the filtrate was concentrated under reduced pressure. The residue was triturated with MeOH—H2O and the insoluble solid was collected through filtration to obtain the intended compound as a colorless solid.
Name
6-Carboxy-4-oxospiro(chroman-2,4′-piperidine) hydrochloride
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
12.1 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[C:2]([C:5]1[CH:6]=[C:7]2[C:17](=[CH:18][CH:19]=1)[O:16][C:10]1([CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1)[CH2:9][C:8]2=[O:20])([OH:4])=[O:3].[C:21]([O-:24])(O)=[O:22].[Na+]>O1CCOCC1.O.CCOCC.[OH-].[Na+]>[C:2]([C:5]1[CH:6]=[C:7]2[C:17](=[CH:18][CH:19]=1)[O:16][C:10]1([CH2:11][CH2:12][N:13]([C:21]([O:24][C:5]([CH3:6])([CH3:19])[CH3:2])=[O:22])[CH2:14][CH2:15]1)[CH2:9][C:8]2=[O:20])([OH:4])=[O:3] |f:0.1,2.3,7.8|

Inputs

Step One
Name
6-Carboxy-4-oxospiro(chroman-2,4′-piperidine) hydrochloride
Quantity
15 g
Type
reactant
Smiles
Cl.C(=O)(O)C=1C=C2C(CC3(CCNCC3)OC2=CC1)=O
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
10.6 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Name
Quantity
12.1 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirred at room temperature for 13 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The aqueous layer was washed with Et2O
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The desiccant was removed through filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated with MeOH—H2O
FILTRATION
Type
FILTRATION
Details
the insoluble solid was collected through filtration

Outcomes

Product
Details
Reaction Time
13 h
Name
Type
product
Smiles
C(=O)(O)C=1C=C2C(CC3(CCN(CC3)C(=O)OC(C)(C)C)OC2=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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